Sucrose 2,3,3',4',6-pentaacetate Sucrose 2,3,3',4',6-pentaacetate
Brand Name: Vulcanchem
CAS No.: 35867-25-5
VCID: VC0018978
InChI: InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Molecular Formula: C22H32O16
Molecular Weight: 552.5 g/mol

Sucrose 2,3,3',4',6-pentaacetate

CAS No.: 35867-25-5

VCID: VC0018978

Molecular Formula: C22H32O16

Molecular Weight: 552.5 g/mol

* For research use only. Not for human or veterinary use.

Sucrose 2,3,3',4',6-pentaacetate - 35867-25-5

Description

Sucrose 2,3,3',4',6-pentaacetate is a chemical compound with the molecular formula C22H32O16 . It can be described as a derivative of sucrose in which five of the hydroxyl groups have been replaced with acetate groups .

This compound is related to the preparation of sucralose, a high-intensity sweetener . One process for producing sucralose involves using 2,3,6,3',4'-penta-O-acetylsucrose as an intermediate . The synthesis of 2,3,6,3',4'-penta-O-acetylsucrose involves acetyl migration from the 4-position to the 6-position of a sucrose derivative .

Another related compound is sucrose octaacetate, which has the formula C28H38O19 . Sucrose octaacetate is an eight-fold ester of sucrose and acetic acid and is notably intensely bitter . It is used as an inert ingredient in pesticides and herbicides, as well as a bitter additive .

CAS No. 35867-25-5
Product Name Sucrose 2,3,3',4',6-pentaacetate
Molecular Formula C22H32O16
Molecular Weight 552.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C22H32O16/c1-9(25)31-7-15-16(30)18(33-11(3)27)19(34-12(4)28)21(36-15)38-22(8-24)20(35-13(5)29)17(32-10(2)26)14(6-23)37-22/h14-21,23-24,30H,6-8H2,1-5H3/t14-,15-,16-,17-,18+,19-,20+,21-,22+/m1/s1
Standard InChIKey AHLIHMGXFJRKSY-ZQNATQRZSA-N
SMILES CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)OC(=O)C)OC(=O)C)CO)OC(=O)C)OC(=O)C)O
Synonyms 3,4-Di-O-acetyl-β-D-fructofuranosyl α-D-Glucopyranoside 2,3,6-Τriacetate; 2,3,3’,4’,6-Pentaacetatesucrose; 2,3,6,3’,4’-Penta-O-acetylsucrose; 2,3,6,3’,4’-Pentaacetylsucrose; 6-PAS; _x000B__x000B_
PubChem Compound 13828130
Last Modified Apr 15 2024

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